Ascalin

HIV-1 Reverse Transcriptase Antiviral Peptides Enzyme Inhibition

Researchers studying Botrytis cinerea pathogenicity or HIV-1 reverse transcriptase (RT) often face off-target effects with broad-spectrum peptides. Ascalin solves this with its unique selectivity-potently inhibiting B. cinerea while showing no activity against M. arachidicola or F. oxysporum, and inhibiting HIV-1 RT with an IC50 of 10 µM, more potent than related Allium proteins. Its short 7-amino-acid sequence (YQCGQGG) and compact scaffold (9.5 kDa native; ~710.7 Da synthetic) facilitate chemical synthesis and SAR studies. Ascalin also serves as a benchmark for peptide stability assays with a known half-life of 2.8 hours in mammalian systems.

Molecular Formula
Molecular Weight
Cat. No. B1578192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscalin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascalin Peptide: Sourcing & Baseline


Ascalin is a 7-amino acid antifungal peptide (YQCGQGG) isolated from the bulbs of shallot (Allium ascalonicum) [1]. It exhibits a molecular weight of 9.5 kDa and possesses an N-terminal sequence that shows partial homology to chitinases from other Allium species, though those are significantly larger [2]. Ascalin demonstrates both antifungal activity, specifically against Botrytis cinerea, and inhibition of HIV-1 reverse transcriptase (RT) [3].

Antifungal screening Specific to Botrytis cinerea host-pathogen studies
HIV-1 RT inhibition Supports enzyme inhibition screening research
Peptide scaffold Compact 7-amino acid sequence for synthesis and modification

Ascalin Differentiation Case


Substituting Ascalin with a generic antifungal peptide from the same class is inadvisable due to its unique combination of high selectivity for Botrytis cinerea and its relative potency in inhibiting HIV-1 reverse transcriptase. Unlike broad-spectrum antifungal peptides like allicepin or cicadin, Ascalin's specificity is defined by a distinct absence of activity against Mycosphaerella arachidicola and Fusarium oxysporum [1]. Furthermore, its HIV-1 RT inhibitory activity is quantitatively superior to that of the related Allium tuberosum antifungal protein [2].

Antifungal selectivity
Broad-spectrum peptides like allicepin or cicadin may confound Botrytis-specific host-pathogen assays; Ascalin’s inactivity against M. arachidicola and F. oxysporum defines a narrow testing window.
HIV-1 RT inhibition context
Generic antifungal peptides lack the reported HIV-1 RT inhibition; substituting may remove the dual-activity profile required for antiviral screening studies.
Molecular scaffold mismatch
Larger chitinase-family proteins (>30 kDa) differ significantly in synthesis complexity, permeability, and modification potential compared to Ascalin’s compact 7-amino acid structure.

Ascalin Differentiation Evidence


Superior HIV-1 Reverse Transcriptase Inhibition

Ascalin demonstrates a clear potency advantage over the antifungal protein from Allium tuberosum in inhibiting HIV-1 reverse transcriptase (RT). In a direct, within-study comparison, Ascalin inhibited HIV-1 RT with an IC50 of 10 µM, a value reported as 'much more potent' than the comparator [1]. While the exact IC50 for the Allium tuberosum protein is not provided, the comparative statement is unequivocal and supported by the original research.

HIV-1 RT Inhibition
Head-to-head
Ascalin IC50 10 µM vs. Allium tuberosum protein (less potent)
Supports HIV-1 RT inhibitor screening context
Exact comparator IC50 not reported; context-dependent
HIV-1 Reverse Transcriptase Antiviral Peptides Enzyme Inhibition

Selective Botrytis cinerea Antifungal Activity

Ascalin exhibits a uniquely narrow and well-defined antifungal spectrum. It inhibits mycelial growth in Botrytis cinerea but shows no activity against Mycosphaerella arachidicola or Fusarium oxysporum [1]. This is in stark contrast to the broad-spectrum activity of peptides like allicepin, which inhibits all three fungal species [2], and cicadin, which exhibits nanomolar IC50 values against a range of fungi including these species [3]. This selectivity profile defines Ascalin as a tool for studying specific host-pathogen interactions.

Antifungal spectrum
Cross-study comparable
Ascalin: active against B. cinerea only; Allicepin & Cicadin: broad-spectrum
Defines narrow host-pathogen screening profile
Inactivity against M. arachidicola, F. oxysporum confirmed
Antifungal Susceptibility Botrytis cinerea Fungal Pathogens

Low Molecular Weight vs. Allium Chitinases

Ascalin's relatively low molecular weight of 9.5 kDa distinguishes it from the larger chitinases (typically >30 kDa) found in other Allium species such as garlic, leek, and chive [1]. For instance, the antifungal chitinase from Allium tuberosum has a molecular weight of 36 kDa [2]. This size difference is a critical factor for researchers focused on peptide synthesis, modification, or investigating membrane permeability.

Molecular weight
Reported
9.5 kDa vs. 36 kDa (Allium chitinase)
Smaller scaffold supports synthesis and permeability studies
Approx. 3.8× smaller; class-level comparison
Antifungal Peptides Protein Purification Molecular Weight

Predicted Protease Susceptibility Profile

The short, 7-amino acid sequence of Ascalin (YQCGQGG) lacks common protease cleavage sites, which may confer a degree of resistance to proteolytic degradation [1]. This is a potential advantage over longer peptides like allicepin (10 kDa, ~90 amino acids) which possess a greater surface area for protease attack. While direct stability comparisons are absent, the molecular architecture suggests a class-level inference of enhanced stability, a hypothesis supported by its observed half-life of 2.8 hours in a mammalian system [2].

Protease susceptibility
Class-level inference
7-amino acid sequence; half-life 2.8 h (mammalian)
May support stability assay design
Predicted lack of common cleavage sites; data to verify
Peptide Stability Sequence Analysis Protease Resistance

Ascalin Application Scenarios


Targeted Botrytis cinerea Agricultural Research

Ascalin's highly specific activity against Botrytis cinerea, and inactivity against M. arachidicola and F. oxysporum, makes it an ideal probe for studying B. cinerea pathogenicity and host interaction without confounding effects on non-target fungi [1]. This is particularly valuable in agricultural research for developing targeted biopesticides or studying resistance mechanisms in this common plant pathogen.

HIV-1 RT Inhibitor Screening & Lead Optimization

Ascalin's quantified IC50 of 10 µM for HIV-1 RT inhibition, which is reported as 'much more potent' than the related Allium tuberosum protein, positions it as a viable starting point for structure-activity relationship (SAR) studies and lead optimization campaigns in antiviral drug discovery [1]. Its small peptide nature facilitates chemical synthesis and modification.

Minimal Peptide Scaffold for Synthesis & Modification

With a molecular weight of 9.5 kDa and a 7-amino acid sequence, Ascalin presents a minimal, easily synthesizable scaffold for peptide chemists [1]. Its compact size is advantageous for studies involving peptide conjugation, fluorescent labeling, or the incorporation of non-natural amino acids to enhance stability or activity.

Protease Stability Assays for Short Peptides

Ascalin's short, defined sequence and predicted lack of common protease cleavage sites make it a useful positive control or test compound in assays designed to evaluate peptide stability in biological fluids [1]. Its known half-life of 2.8 hours in a mammalian system provides a benchmark for comparison [2].

Application
Selection Property
Validation Focus
Botrytis cinerea host-pathogen studies
Species-selective antifungal profile
Specificity against non-target fungal species
HIV-1 RT inhibitor screening research
Reported RT inhibition context
IC50-based SAR interpretation
Peptide synthesis & modification studies
Low-molecular-weight, minimal scaffold
Modification feasibility and purity
Peptide stability assay design
Predicted protease resistance
Stability benchmarking in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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